Methyl 2-(3-amino-2-oxoazepan-1-yl)acetate

Description

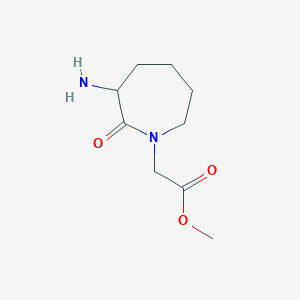

Methyl 2-(3-amino-2-oxoazepan-1-yl)acetate is a heterocyclic compound featuring a seven-membered azepane ring substituted with an amino group at position 3, a ketone group at position 2, and a methyl ester-linked acetate moiety at position 1 (Figure 1). This structure combines a flexible azepane backbone with polar functional groups, making it a versatile intermediate in medicinal chemistry and organic synthesis. The compound’s reactivity is influenced by the lactam (2-oxoazepane) ring, which can participate in hydrogen bonding and nucleophilic reactions, while the methyl ester enhances lipophilicity, facilitating membrane permeability in biological systems .

Properties

Molecular Formula |

C9H16N2O3 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

methyl 2-(3-amino-2-oxoazepan-1-yl)acetate |

InChI |

InChI=1S/C9H16N2O3/c1-14-8(12)6-11-5-3-2-4-7(10)9(11)13/h7H,2-6,10H2,1H3 |

InChI Key |

MWASITYSBTZBMC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1CCCCC(C1=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-2-oxoazepan-1-yl)acetate typically involves the reaction of azepane derivatives with methyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-2-oxoazepan-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted azepane derivatives .

Scientific Research Applications

Methyl 2-(3-amino-2-oxoazepan-1-yl)acetate is utilized in various scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme interactions and protein modifications.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-2-oxoazepan-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-(3-amino-2-oxoazepan-1-yl)acetate with analogs differing in ring size, substituents, or functional groups. Key parameters include molecular weight, solubility, synthetic accessibility, and biological relevance.

Structural Analogs with Azepane Backbones

Key Observations :

- The tert-butyl analog () prioritizes hydrolytic stability over solubility, making it suitable for prodrug applications.

- Replacement of azepane with piperazine () introduces a six-membered ring with distinct conformational constraints and thiourea-mediated hydrogen bonding.

Analogs with Alternative Heterocycles

Key Observations :

- Imidazole derivatives () exhibit aromaticity and basicity, favoring interactions with biological targets like enzymes or receptors.

- Tetrazole analogs () mimic carboxylic acids, offering improved metabolic stability while retaining hydrogen-bonding capacity.

- Thiadiazole-containing compounds () leverage sulfur’s electronegativity for enhanced binding to metal ions or enzyme active sites.

Functional Group Modifications

Key Observations :

- The hydroxybenzoyl derivative () adds a phenolic moiety, enabling redox activity or covalent binding to proteins.

Biological Activity

Methyl 2-(3-amino-2-oxoazepan-1-yl)acetate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

- Chemical Formula: C₉H₁₅N₃O₃

- Molecular Weight: 185.23 g/mol

- IUPAC Name: this compound

The compound features an azepane ring, which is a seven-membered cyclic structure containing nitrogen. This unique configuration contributes to its biological activity by enabling interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The azepane ring structure allows for:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

- Receptor Modulation: It can influence the activity of G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction and cellular communication.

Antitumor Activity

Research indicates that this compound exhibits potential antitumor properties. Studies have shown that compounds with similar structures can modulate gene expression related to cell proliferation and apoptosis, leading to inhibited tumor growth. For instance, related azepane derivatives have demonstrated efficacy in reducing cell viability in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective effects. Compounds with similar azepane structures have been studied for their ability to protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

- In Vitro Studies:

- A study conducted on various cancer cell lines showed that this compound significantly reduced proliferation rates compared to control groups. The IC50 values indicated a strong dose-dependent response, suggesting its potential as a chemotherapeutic agent.

- Mechanistic Insights:

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyl 2-(3-aminooxetan-3-YL)acetate | Oxetan-based | Antitumor and neuroprotective effects |

| Methyl 2-(3-hydroxyazepan-1-YL)acetate | Hydroxyazepane | Enzyme inhibition |

| Methyl 2-(3-aminooxopiperidine) | Piperidine | Neuroprotective properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.